molecular formula C18H26BrN3O2 B2355820 6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide CAS No. 1795509-39-5

6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide

Cat. No.: B2355820
CAS No.: 1795509-39-5
M. Wt: 396.329
InChI Key: FZBQHWYCSABPNI-UHFFFAOYSA-N
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Description

6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a bromine atom, a piperidine ring, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide typically involves multiple steps, including the formation of the pyridine ring, bromination, and the introduction of the piperidine and oxan groups. One common method involves the bromination of 3-methylpyridine followed by the introduction of the piperidine and oxan groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: A simpler compound with a similar bromine and methyl substitution pattern.

    6-Bromo-2-methylpyridine: Another related compound with a different substitution pattern on the pyridine ring.

Uniqueness

6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide is unique due to its complex structure, which includes multiple functional groups that can interact with various molecular targets

Properties

IUPAC Name

6-bromo-3-methyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BrN3O2/c1-14-5-6-15(19)21-16(14)17(23)20-13-18(7-11-24-12-8-18)22-9-3-2-4-10-22/h5-6H,2-4,7-13H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBQHWYCSABPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Br)C(=O)NCC2(CCOCC2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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